
1-Ethyl-6-fluoro-2-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-fluoro-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of fluorine and methyl groups in the quinoline structure can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-2-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzophenone derivatives, cyclization can be induced using reagents like polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitution can be facilitated by strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluoro-2-methylquinolin-4(1H)-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The presence of fluorine can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the ethyl, fluoro, and methyl substituents.
6-Fluoroquinoline: A derivative with a fluorine atom at the 6-position.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
Uniqueness
1-Ethyl-6-fluoro-2-methylquinolin-4(1H)-one is unique due to the combination of ethyl, fluoro, and methyl substituents, which can significantly influence its chemical properties and biological activities. The presence of these groups can enhance the compound’s stability, solubility, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-3-14-8(2)6-12(15)10-7-9(13)4-5-11(10)14/h4-7H,3H2,1-2H3 |
InChI Key |
OKKKSNDFNWGILW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


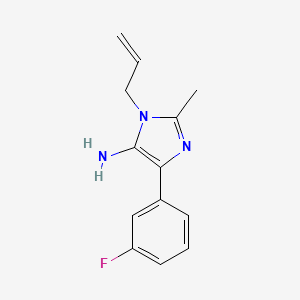


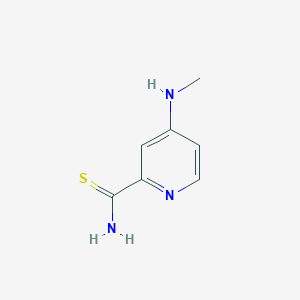

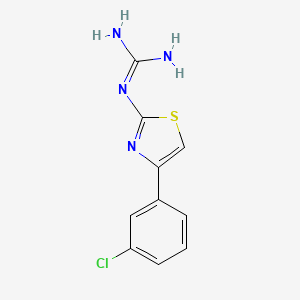
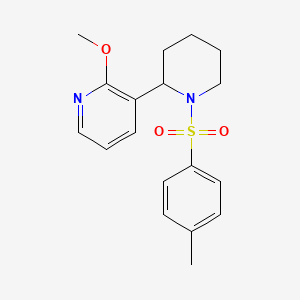
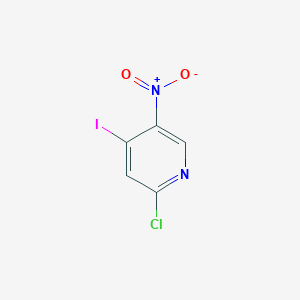
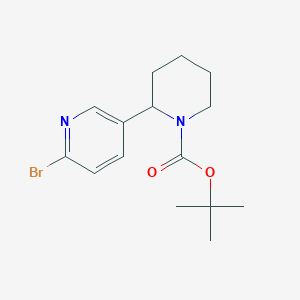
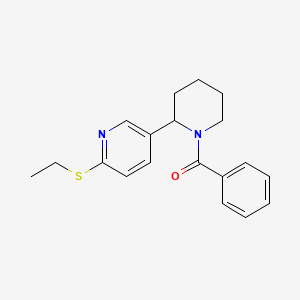

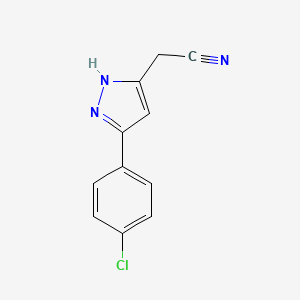
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)

